1,2,4-Tribromobenzene

Formulation science Materials processing Physical chemistry

1,2,4-Tribromobenzene (CAS 615-54-3) is the cross-linking reagent of choice for hyperbranched PPE synthesis. Its asymmetric bromination pattern delivers differential aryl bromide reactivity that symmetric isomers cannot replicate, enabling controlled Pd-catalyzed cross-coupling. The low melting point (41-43°C vs 122°C for 1,3,5-isomer) eases handling. Also serves as a toxicological reference standard (30-120x ALT elevation vs 2-3x for sym-isomer) and photodehalogenation probe. 95% purity. Bulk/lab quantities available.

Molecular Formula C6H3Br3
Molecular Weight 314.8 g/mol
CAS No. 615-54-3
Cat. No. B129733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Tribromobenzene
CAS615-54-3
Synonyms1,2,4-tribromobenzene
Molecular FormulaC6H3Br3
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)Br
InChIInChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H
InChIKeyFWAJPSIPOULHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.22e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Tribromobenzene (CAS 615-54-3): Physical and Structural Baseline for Procurement Specifications


1,2,4-Tribromobenzene (C6H3Br3, MW 314.80) is a colorless to pale yellow crystalline solid and one of three tribromobenzene isomers [1]. Characterized by a bromination pattern with adjacent bromine atoms at the 1,2-positions and a third at the 4-position, it exhibits a melting point of 41–43°C—substantially lower than the 122°C of the symmetrically substituted 1,3,5-isomer [2]. This compound is practically insoluble in water and is commercially available in purities typically ranging from 95% to 98% (GC) .

Why 1,2,4-Tribromobenzene Cannot Be Substituted with Other Tribromobenzene Isomers: Structural and Functional Divergence


Although 1,2,4-tribromobenzene shares the same molecular formula (C6H3Br3) with 1,2,3- and 1,3,5-tribromobenzene, substitution among these isomers is not functionally neutral. X-ray crystallographic studies at multiple temperatures (100, 200, and 270 K) reveal that molecular symmetry and bromine substitution pattern dictate distinct intermolecular halogen interaction networks (Br⋯Br, Br⋯π, and Br⋯H), resulting in melting point differences of approximately 40 K between the 1,2,4- and 1,3,5-isomers [1]. This disparity directly impacts physical handling, crystallization behavior, and formulation development. Furthermore, the asymmetric bromine arrangement in 1,2,4-tribromobenzene confers regioselective reactivity in both photochemical dehalogenation and cross-coupling reactions that symmetric isomers cannot replicate [2].

Quantitative Differentiation of 1,2,4-Tribromobenzene: Evidence-Based Selection Criteria versus 1,3,5-Tribromobenzene and Other Analogs


Melting Point Reduction Enables Low-Temperature Formulation Compatibility

1,2,4-Tribromobenzene melts at 41–43°C, whereas the symmetric 1,3,5-tribromobenzene isomer melts at 122°C [1]. This approximately 80°C melting point depression is attributed to differences in molecular symmetry and intermolecular halogen bonding networks, as established by X-ray crystallography at 100, 200, and 270 K [2].

Formulation science Materials processing Physical chemistry

Hepatotoxicity Profile: Quantified Serum ALT Elevation Distinguishes 1,2,4-Tribromobenzene from the 1,3,5-Isomer

In a comparative acute intoxication study in male Balb/c mice, 1,2,4-tribromobenzene (1,2,4-triBB) induced a statistically significant 30- to 120-fold increase in serum alanine aminotransferase (ALT) activity relative to controls, accompanied by histopathologically confirmed coagulative or hemorrhagic necrosis in the liver central lobular zone. In contrast, 1,3,5-tribromobenzene (1,3,5-triBB) produced only a 2- to 3-fold ALT increase—changes that were not statistically significant [1].

Toxicology Occupational safety Risk assessment

Regioselective Photochemical Dehalogenation: Defined Reactivity Pathway Distinct from Other Polybrominated Benzenes

Under photochemical irradiation in open-air acetonitrile solutions, 1,2,4-tribromobenzene undergoes regioselective mono-dehalogenation with a defined regiochemistry that has been experimentally determined [1]. Under identical conditions, pentachlorobenzene exhibited no measurable reactivity, establishing a reactivity threshold that distinguishes 1,2,4-tribromobenzene from higher halogenated aromatic systems [1].

Photochemistry Environmental remediation Synthetic methodology

Cross-Linking Efficiency in Hyperbranched Polymer Synthesis: Validated Application in PPE Materials

1,2,4-Tribromobenzene functions as a cross-linking reagent in Pd-catalyzed cross-coupling with 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene, enabling the synthesis of hyperbranched poly(p-phenylene ethynylenes) (PPEs) . The 1,2,4-substitution pattern provides three reactive aryl bromide sites with distinct steric and electronic environments, facilitating controlled stepwise cross-coupling that symmetric isomers cannot replicate due to their uniform reactivity profile.

Polymer chemistry Materials science Cross-coupling catalysis

Commercial Availability and Purity Specifications: 1,2,4-Tribromobenzene Offers Broader Supplier Access than 1,2,3-Isomer

1,2,4-Tribromobenzene is readily available from multiple commercial suppliers in purities ranging from 95% (GC) to 98%, with documented melting point specifications of 40–44°C . In contrast, the 1,2,3-tribromobenzene isomer is significantly less commercially accessible, limiting its utility for routine research and industrial applications [1].

Procurement Supply chain Analytical reference

Subchronic Toxicity Benchmarking: NOAEL Determination for Repeat-Dose Studies

In a subchronic toxicity study, male Sprague-Dawley rats were administered 1,2,4-tribromobenzene by gavage for 5 days, 2, 4, and 13 weeks at doses of 0, 2.5, 5, 10, 25, or 75 mg/kg per day. At doses up to 75 mg/kg/day, there were no TBB exposure-related clinical signs of toxicity [1]. This contrasts with the acute hepatotoxicity observed at higher intraperitoneal doses in mice, establishing a dose- and route-dependent safety profile.

Toxicology Preclinical safety Regulatory science

Optimal Application Scenarios for 1,2,4-Tribromobenzene: Evidence-Backed Use Cases for Procurement Decision-Making


Synthesis of Hyperbranched Poly(p-phenylene ethynylenes) (PPEs) via Pd-Catalyzed Cross-Coupling

1,2,4-Tribromobenzene is the established cross-linking reagent of choice for hyperbranched PPE synthesis, with documented utility in Pd-catalyzed cross-coupling with 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene . The asymmetric 1,2,4-substitution pattern provides differential aryl bromide reactivity that enables controlled cross-linking—a feature not replicable with the symmetric 1,3,5-isomer due to its uniform three-site reactivity profile.

Photochemical Dehalogenation Studies and Sunlight-Based Remediation Research

1,2,4-Tribromobenzene serves as a model substrate for investigating regioselective photochemical dehalogenation, with experimentally determined regiochemistry under sunlight irradiation in acetonitrile [1]. This compound exhibits reactivity under conditions where pentachlorobenzene is completely unreactive, establishing it as a probe molecule for studying halogen-dependent photodegradation pathways relevant to environmental remediation of brominated aromatic contaminants.

Toxicology Reference Standard for Brominated Aromatic Compound Hazard Assessment

Given its well-characterized hepatotoxicity profile—producing a 30- to 120-fold ALT elevation in mice versus only 2- to 3-fold for the 1,3,5-isomer—1,2,4-tribromobenzene serves as a structurally defined toxicological reference standard for structure-activity relationship (SAR) studies on brominated aromatic hepatotoxicity [2]. The subchronic oral NOAEL data in rats further supports its use as a benchmark in repeat-dose hazard characterization [3].

Analytical Method Development and Environmental Monitoring

1,2,4-Tribromobenzene is used as a calibration standard and analytical reference material for environmental monitoring of brominated flame retardants and their degradation products [4]. Validated reverse-phase HPLC methods with simple acetonitrile/water/phosphoric acid mobile phases are available for its separation and quantification, scalable to preparative isolation and pharmacokinetic applications [5].

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